

Spectroscopic Analysis of Griseofulvin-Polyethylene Glycol (PEG) Mixtures: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of solid dispersions of the antifungal drug Griseofulvin with Polyethylene Glycol (PEG). The aim is to enhance the dissolution rate and bioavailability of Griseofulvin, a Biopharmaceutical Classification System (BCS) Class II drug characterized by poor aqueous solubility and high permeability.[1][2] This guide details the experimental protocols for the preparation and characterization of these mixtures, presents quantitative data from various analytical techniques in a structured format, and visualizes the underlying processes and workflows.

Introduction

Griseofulvin is a widely used antifungal agent for treating dermatophyte infections.[1] However, its clinical efficacy is often limited by its low solubility in water, which can lead to variable and incomplete absorption from the gastrointestinal tract. One effective strategy to overcome this challenge is the formulation of solid dispersions, where the drug is molecularly dispersed within a hydrophilic polymer carrier like Polyethylene Glycol (PEG).[1][3] This approach can lead to the formation of an amorphous state of the drug, increased wettability, and improved dissolution rates.[3][4] Spectroscopic techniques are crucial for characterizing the solid-state properties of these dispersions and understanding the interactions between the drug and the polymer.



Experimental Protocols

Detailed methodologies for the preparation and analysis of Griseofulvin-PEG solid dispersions are outlined below.

Preparation of Griseofulvin-PEG Solid Dispersions

Two common methods for preparing solid dispersions are the solvent evaporation method and the fusion (melting) method.[5][6]

2.1.1. Solvent Evaporation Method

This method involves dissolving both the drug and the carrier in a common solvent, which is then evaporated to leave a solid dispersion.[5][7]

 Materials: Griseofulvin, PEG (e.g., PEG 4000, PEG 6000), Methanol (or another suitable solvent).[5]

Procedure:

- Accurately weigh Griseofulvin and the desired PEG variant in specific drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5, 1:7).[5]
- Dissolve both components in a minimal amount of a common solvent, such as methanol,
 with constant stirring in a mortar.[5]
- Continue stirring until a clear solution is obtained.
- The solvent is then evaporated using a suitable technique, such as in an oven at a controlled temperature (e.g., 60°C).[5]
- The resulting solid mass is stored in a desiccator for 24 hours to ensure complete removal of any residual solvent.[5]
- The dried solid dispersion is then triturated in a mortar and passed through a sieve (e.g., 40#) to obtain a uniform powder.[5]

2.1.2. Fusion (Melting) Method



In the fusion method, the drug and carrier are melted together at a high temperature and then rapidly cooled to form a solid dispersion.[8][9]

- Materials: Griseofulvin, PEG (e.g., PEG 6000).[8][9]
- Procedure:
 - Physically mix the accurately weighed Griseofulvin and PEG in a porcelain dish.
 - Heat the mixture on a paraffin bath until it melts completely.
 - Pour the molten mixture onto a clean, cool surface (e.g., a tile) and allow it to solidify.
 - The solidified mass is then dried, finely ground using a mortar and pestle, and passed through a sieve (e.g., #100) to obtain a fine powder.[9]

Spectroscopic and Thermal Analysis

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify any potential interactions between Griseofulvin and PEG in the solid dispersion.

- Sample Preparation: Prepare pellets by dispersing the sample (pure Griseofulvin, pure PEG, physical mixture, or solid dispersion) with potassium bromide (KBr) and compressing it into a disc.[5]
- Analysis: Scan the samples over a wavenumber range of 4000 to 400 cm⁻¹.[5] The absence
 of significant new peaks or the shifting of existing peaks can indicate the nature of the
 interaction.
- 2.2.2. Differential Scanning Calorimetry (DSC)

DSC is employed to investigate the thermal properties of the mixtures, such as melting point and glass transition temperature, which can indicate changes in the crystalline structure of the drug.



- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.[10]
- Analysis: Heat the sample at a constant rate (e.g., 10°C/min or 20 K/min) under a nitrogen atmosphere.[4][10] The temperature range can vary, for example, from 20°C to 300°C.[11] A disappearance or shift in the melting endotherm of Griseofulvin in the solid dispersion suggests its conversion to an amorphous state.[11]

2.2.3. Powder X-ray Diffraction (PXRD)

PXRD is used to determine the crystalline or amorphous nature of the Griseofulvin within the solid dispersion.

- Sample Preparation: The powdered sample is placed on a sample holder.
- Analysis: The sample is exposed to X-ray radiation (e.g., Cu Kα radiation) and the diffraction pattern is recorded over a range of 2θ angles (e.g., 3-60 degrees).[12][13] The disappearance of the characteristic sharp peaks of crystalline Griseofulvin in the diffractogram of the solid dispersion indicates amorphization.[12][14]

2.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can provide insights into the molecular-level interactions between Griseofulvin and PEG.

- Sample Preparation: Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₀).[15][16][17]
- Analysis: Record the ¹H NMR spectra. Changes in the chemical shifts of the protons of Griseofulvin in the presence of PEG can indicate specific interactions.[15]

In Vitro Dissolution Studies

Dissolution testing is performed to evaluate the rate at which Griseofulvin is released from the solid dispersion compared to the pure drug.

Apparatus: USP Type II (Paddle) dissolution test apparatus.[1]



- Dissolution Medium: 900 ml of a suitable buffer, such as phosphate buffer (pH 6.8).[4][14]
- Procedure:
 - Maintain the dissolution medium at 37 ± 0.5°C.[1]
 - Set the paddle speed to a specified rate (e.g., 100 rpm).[4][14]
 - Introduce a sample of the solid dispersion (equivalent to a specific amount of Griseofulvin)
 into the dissolution vessel.[4]
 - Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 20, 30, 40, 60, 90, and 120 minutes).
 - Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.[14]
 - Analyze the withdrawn samples for Griseofulvin content using a suitable analytical method, such as UV-Visible spectrophotometry at a λmax of around 294-295 nm.[4][18]

Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic and thermal analysis of Griseofulvin and its mixtures with PEG.

FTIR Spectroscopy Data

Table 1: Characteristic FTIR Peaks of Griseofulvin



Functional Group	Wavenumber (cm⁻¹)	Reference(s)
O-H Stretch	2799.45	[19]
N-H Stretch	3301.77	[19]
C=O Stretch	1682.16	[19]
C=C Stretch	1630.68	[19]
C-N Stretch	1444.02	[19]
C-O-C Stretch	1085.35	[19]

Note: In solid dispersions with PEG, shifts or broadening of the C=O stretching peak of Griseofulvin may be observed, suggesting the formation of hydrogen bonds with the hydroxyl groups of PEG.

Thermal Analysis Data (DSC)

Table 2: Thermal Properties of Griseofulvin and PEG

Material	Event	Temperature (°C)	Reference(s)
Griseofulvin	Melting Point (T _m)	~220	[11]
PEG 4000	Melting Point (Tm)	~65.35	[20]
PEG 6000	Melting Point (T _m)	~60-63	N/A

Note: In amorphous solid dispersions, the characteristic melting endotherm of Griseofulvin is typically absent.[11] A single glass transition temperature (Tg) may be observed, indicating a miscible system.

Powder X-ray Diffraction (PXRD) Data

Table 3: Characteristic PXRD Peaks of Crystalline Griseofulvin



2θ Angle (°)	
15.00	
16.80	
20.90	
23.00	
25.40	
34.31	

Reference:[14]

Note: The absence of these sharp peaks in the PXRD pattern of a Griseofulvin-PEG solid dispersion is indicative of the drug's amorphous state.[12][14]

¹H NMR Spectroscopy Data

Table 4: ¹H NMR Chemical Shifts (δ, ppm) of Griseofulvin



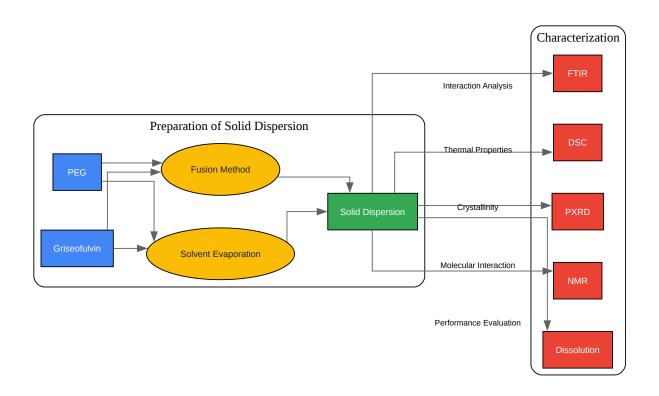
Proton Assignment	Chemical Shift (ppm) in CDCl₃	Chemical Shift (ppm) in DMSO-d ₆	Reference(s)
H-3'	6.151	6.51	[15][21]
H-5	5.542	5.61	[15][21]
OCH₃ (on aromatic ring)	4.041	4.05	[15][21]
OCH₃ (on aromatic ring)	3.988	4.03	[15][21]
OCH₃ (on cyclohexene ring)	3.623	3.63	[15][21]
CH ₂	3.025, 2.430	2.79, 2.36	[15][21]
СН	2.844	2.86	[15][21]
CH ₃	0.964	0.81	[15][21]

Note: In the presence of a complexing agent, shifts in the chemical shifts of the aromatic and cyclohexanone protons of Griseofulvin can indicate molecular interactions.[15]

Visualization of Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the molecular interactions within Griseofulvin-PEG mixtures.

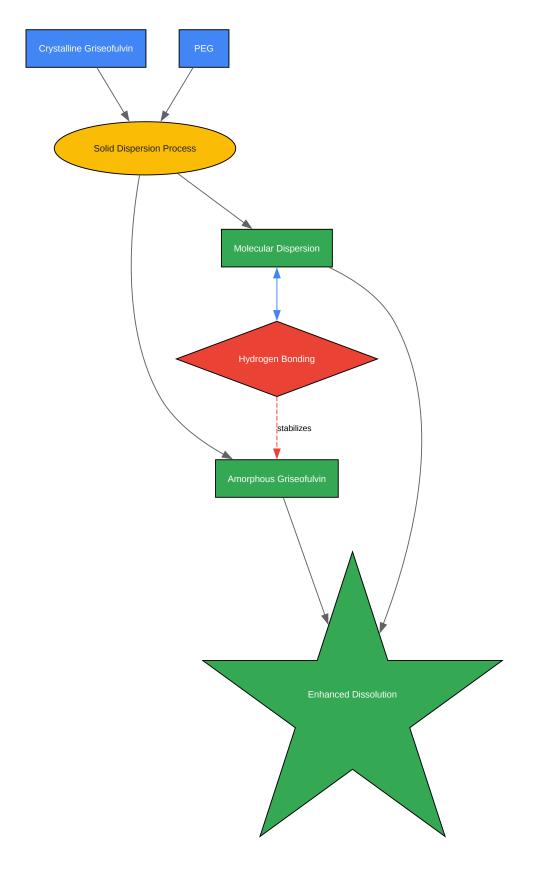




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Fig. 1: Experimental workflow for the preparation and analysis of Griseofulvin-PEG solid dispersions.





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Fig. 2: Molecular interactions and transformations in Griseofulvin-PEG solid dispersions.



Conclusion

The formation of solid dispersions of Griseofulvin with PEG is a highly effective method for improving the drug's dissolution characteristics. Spectroscopic and thermal analysis techniques such as FTIR, DSC, PXRD, and NMR are indispensable tools for characterizing these formulations. The data consistently show that the solid dispersion process can transform crystalline Griseofulvin into a more soluble amorphous form, primarily through molecular dispersion and the formation of intermolecular hydrogen bonds with the PEG carrier. This comprehensive guide provides the necessary protocols and data to aid researchers and scientists in the development and analysis of enhanced Griseofulvin formulations.

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